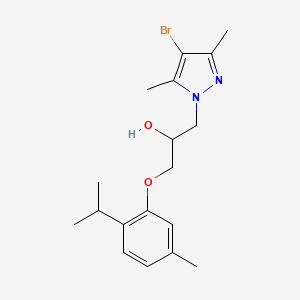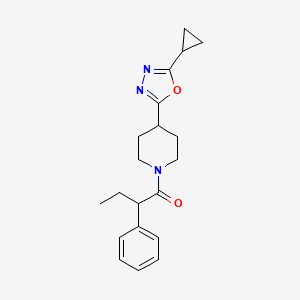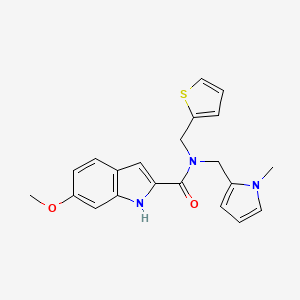
6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mass Spectrometry and Maillard Reaction Optimization Research has explored the use of mass spectrometry (LC-MS-MS) as a tool in optimizing the Maillard reaction, leading to the synthesis of new 6-methoxy-tetrahydro-β-carboline derivatives. These compounds were synthesized using 5-methoxytryptamine and various aldehydes, with conditions optimized for catalyst loading, temperature, and time to achieve yields greater than 70% (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties Another study investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction. These derivatives exhibited moderate antioxidant properties and showed potential for safer application compared to certain standard drugs, suggesting their utility in food chemistry and potential therapeutic applications (Goh et al., 2015).
Electrochemical Properties of Conducting Polymers The electropolymerization of thieno[3,2-b]indole derivatives, including 6-methoxythieno[3,2-b]indole, has been studied for the preparation of new conducting materials. These studies focus on the electroactivity, chain length, and film morphology, highlighting the impact of electron-donating effects and substitution on the electrochemical and physicochemical properties of polymer films, which could have implications for applications in electronic devices (Mezlova et al., 2005).
Novel Anodic Electrochromic Aromatic Polyamides Research into novel aromatic polyamides with pendent triphenylamine units demonstrates their potential in electrochromic applications. These polymers, amorphous and soluble in organic solvents, exhibit strong UV-vis absorption and have been shown to possess hole-transporting and electrochromic properties, offering insights into their use in advanced materials technology (Chang & Liou, 2008).
Corrosion Inhibition Spiropyrimidinethiones, synthesized compounds related to the chemical structure of interest, have shown significant corrosion inhibition effects on mild steel in acidic solutions. These findings are important for the development of new corrosion inhibitors, which have applications in industrial maintenance and preservation (Yadav, Sinha, Kumar, & Sarkar, 2015).
Propriétés
IUPAC Name |
6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-23-9-3-5-16(23)13-24(14-18-6-4-10-27-18)21(25)20-11-15-7-8-17(26-2)12-19(15)22-20/h3-12,22H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSSUBSKPCCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)
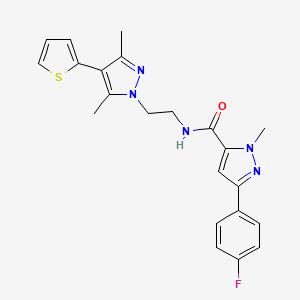
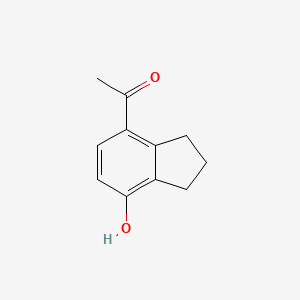
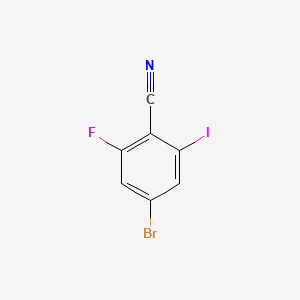
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2738465.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)


![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)
